molecular formula C20H24ClN3O2 B1667799 N-(4-Amino-5-chloro-2-methoxyphenyl)-1-(phenylmethyl)-4-piperidinecarboxamide CAS No. 69082-47-9

N-(4-Amino-5-chloro-2-methoxyphenyl)-1-(phenylmethyl)-4-piperidinecarboxamide

Cat. No. B1667799
CAS RN: 69082-47-9
M. Wt: 373.9 g/mol
InChI Key: CIOOCLHMBKBLRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Brl 20596 is an anilide with central dopamine antagonist activity.

Scientific Research Applications

Serotonin Receptor Agonist and Gastrointestinal Motility

  • N-(4-Amino-5-chloro-2-methoxyphenyl)-1-(phenylmethyl)-4-piperidinecarboxamide and related compounds have been studied for their effects on gastrointestinal motility, primarily as selective serotonin 4 (5-HT4) receptor agonists. Such compounds have shown potential in accelerating gastric emptying and increasing the frequency of defecation, offering prospects as prokinetic agents effective on both the upper and lower gastrointestinal tract (Sonda, Katayama, Kawahara, Sato, & Asano, 2004).

Synthesis and Evaluation for Serotonin Receptor Agonist Activity

  • The synthesis of derivatives of N-(4-Amino-5-chloro-2-methoxyphenyl)-1-(phenylmethyl)-4-piperidinecarboxamide has been performed to evaluate their serotonin 4 receptor agonist activity. These studies contribute to understanding their potential pharmacological profiles, especially concerning gastrointestinal motility, and also shed light on their oral bioavailability and absorption rates (Sonda, Kawahara, Murozono, Sato, Asano, & Haga, 2003).

Cytotoxicity Studies

  • Some derivatives of this compound have been synthesized and evaluated for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. These studies help in exploring the potential therapeutic applications of these compounds in cancer treatment (Hassan, Hafez, & Osman, 2014).

Antimicrobial Activities

  • The compound and its derivatives have been studied for their antimicrobial activities. These studies are crucial in determining the potential use of these compounds in combating various microbial infections (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Central Dopamine Antagonist Activity

  • Research has explored the central nervous system activity of this compound, particularly its role as a central dopamine antagonist. This aspect could have implications in the treatment of various neurological disorders (Campbell, Clark, Mitchell, Needham, & Semple, 2004).

properties

CAS RN

69082-47-9

Product Name

N-(4-Amino-5-chloro-2-methoxyphenyl)-1-(phenylmethyl)-4-piperidinecarboxamide

Molecular Formula

C20H24ClN3O2

Molecular Weight

373.9 g/mol

IUPAC Name

N-(4-amino-5-chloro-2-methoxyphenyl)-1-benzylpiperidine-4-carboxamide

InChI

InChI=1S/C20H24ClN3O2/c1-26-19-12-17(22)16(21)11-18(19)23-20(25)15-7-9-24(10-8-15)13-14-5-3-2-4-6-14/h2-6,11-12,15H,7-10,13,22H2,1H3,(H,23,25)

InChI Key

CIOOCLHMBKBLRB-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C(=C1)N)Cl)NC(=O)C2CCN(CC2)CC3=CC=CC=C3

Canonical SMILES

COC1=C(C=C(C(=C1)N)Cl)NC(=O)C2CCN(CC2)CC3=CC=CC=C3

Appearance

Solid powder

Other CAS RN

69082-47-9

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

69082-48-0 (di-hydrochloride)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

BRL 20596
BRL 20596, dihydrochloride
BRL-20596
N-(4-amino-5-chloro-2-methoxyphenyl)-1-(phenylmethyl)-4-piperidinecarboxamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(4-Amino-5-chloro-2-methoxyphenyl)-1-(phenylmethyl)-4-piperidinecarboxamide
Reactant of Route 2
Reactant of Route 2
N-(4-Amino-5-chloro-2-methoxyphenyl)-1-(phenylmethyl)-4-piperidinecarboxamide
Reactant of Route 3
N-(4-Amino-5-chloro-2-methoxyphenyl)-1-(phenylmethyl)-4-piperidinecarboxamide
Reactant of Route 4
N-(4-Amino-5-chloro-2-methoxyphenyl)-1-(phenylmethyl)-4-piperidinecarboxamide
Reactant of Route 5
N-(4-Amino-5-chloro-2-methoxyphenyl)-1-(phenylmethyl)-4-piperidinecarboxamide
Reactant of Route 6
Reactant of Route 6
N-(4-Amino-5-chloro-2-methoxyphenyl)-1-(phenylmethyl)-4-piperidinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.